Ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate is an organic compound with the molecular formula C9H16NO5P. It is a colorless to almost colorless liquid that is used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a cyano group and a diethoxyphosphoryl group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with diethyl phosphite. The reaction typically requires a base such as sodium ethoxide to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or diethoxyphosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids or phosphonates.
Reduction: Formation of ethyl 3-amino-3-(diethoxyphosphoryl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The diethoxyphosphoryl group can also participate in binding interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)propanoate: Similar structure but lacks the cyano group.
Ethyl 2-(diethoxyphosphoryl)propanoate: Similar structure but with a different positioning of the diethoxyphosphoryl group.
Uniqueness
Ethyl 3-cyano-3-(diethoxyphosphoryl)propanoate is unique due to the presence of both the cyano and diethoxyphosphoryl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
132424-98-7 |
---|---|
Molecular Formula |
C10H18NO5P |
Molecular Weight |
263.23 g/mol |
IUPAC Name |
ethyl 3-cyano-3-diethoxyphosphorylpropanoate |
InChI |
InChI=1S/C10H18NO5P/c1-4-14-10(12)7-9(8-11)17(13,15-5-2)16-6-3/h9H,4-7H2,1-3H3 |
InChI Key |
NWLFKZXXFCHIBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C#N)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.